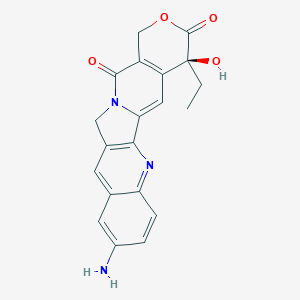

10-Aminocamptothecin

説明

Structure

3D Structure

特性

IUPAC Name |

(19S)-7-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-2-20(26)14-7-16-17-11(5-10-6-12(21)3-4-15(10)22-17)8-23(16)18(24)13(14)9-27-19(20)25/h3-7,26H,2,8-9,21H2,1H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUUMBZAHAKPKQ-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301315223 | |

| Record name | 10-Aminocamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86639-63-6 | |

| Record name | 10-Aminocamptothecin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86639-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camptothecin, 10-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086639636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Aminocamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Interfacial Poison: A Technical Guide to the Mechanism of Action of 10-Aminocamptothecin on Topoisomerase I

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the molecular mechanism of 10-aminocamptothecin, a potent derivative of the natural alkaloid camptothecin, as a topoisomerase I (Top1) inhibitor. We will dissect the intricate interactions that lead to the stabilization of the Top1-DNA cleavage complex, the consequential DNA damage, and the subsequent cellular responses that culminate in apoptotic cell death. This document will also detail the experimental methodologies employed to elucidate this mechanism, offering a robust framework for researchers in oncology and drug discovery.

Introduction: The Crucial Role of Topoisomerase I and the Advent of Camptothecins

DNA topoisomerase I is a ubiquitous and essential nuclear enzyme responsible for resolving topological stress in DNA that arises during vital cellular processes such as replication, transcription, and recombination[1]. It achieves this by introducing transient single-strand breaks in the DNA backbone, allowing for controlled rotation of the DNA, and subsequently resealing the break[2]. This catalytic cycle is crucial for maintaining genomic integrity.

The camptothecin class of compounds emerged as powerful anticancer agents with a unique mechanism of action: the specific targeting and poisoning of Top1[3]. Unlike classical enzyme inhibitors that block the active site, camptothecins act as interfacial inhibitors. They exert their cytotoxic effects by trapping the transient Top1-DNA covalent complex, preventing the re-ligation of the cleaved DNA strand[3][4]. This stabilized ternary complex of drug, enzyme, and DNA is the primary lesion that triggers a cascade of events leading to cell death[2][4]. 10-aminocamptothecin is a key analog in this class, and understanding its precise mechanism is pivotal for the rational design of next-generation Top1 inhibitors.

The Core Mechanism: Stabilization of the Top1-DNA Cleavage Complex

The cytotoxic activity of 10-aminocamptothecin is intrinsically linked to its ability to stabilize the Top1-DNA cleavage complex. This process can be broken down into several key steps:

2.1. The Top1 Catalytic Cycle: A Brief Overview

-

Non-covalent Binding: Top1 binds to duplex DNA.

-

Cleavage: A tyrosine residue in the active site of Top1 (Tyr723 in human Top1) acts as a nucleophile, attacking a phosphodiester bond in one of the DNA strands. This results in a transient single-strand break and the formation of a covalent bond between the 3'-phosphate of the cleaved strand and the tyrosine residue. The 5'-hydroxyl end of the broken strand is held in proximity for re-ligation.

-

Strand Rotation: The intact DNA strand rotates around the phosphotyrosine bond, relieving torsional stress.

-

Re-ligation: The 5'-hydroxyl group attacks the phosphotyrosine bond, resealing the DNA backbone and releasing the enzyme.

2.2. Interfacial Inhibition by 10-Aminocamptothecin

10-aminocamptothecin, like other camptothecins, intercalates into the DNA at the site of the single-strand break, adjacent to the covalently attached Top1 enzyme[5]. This intercalation prevents the re-alignment of the 5'-hydroxyl end of the cleaved DNA strand for the re-ligation step[2]. The planar pentacyclic structure of the camptothecin core is essential for this interaction[6].

2.3. The Role of the 10-Amino Group in Potency and Complex Stability

Structure-activity relationship (SAR) studies of camptothecin analogs have demonstrated that substitutions on the A-ring, particularly at the 10-position, can significantly influence the drug's potency[7][8]. The presence of an amino group at the 10-position, as in 10-aminocamptothecin, has been shown to be a favorable modification. Studies have indicated that 9-amino- and 10-aminocamptothecin derivatives that are effective against murine leukemia in vivo also stabilize the topoisomerase I-DNA cleavable complex[9]. While direct comparative kinetic data for the stability of the 10-aminocamptothecin-induced cleavage complex is not as abundant as for other analogs like 10-hydroxycamptothecin (the parent compound of topotecan), the available evidence suggests a significant contribution to the overall activity of the molecule. The electronic properties of the amino group can influence the interaction of the drug with the enzyme-DNA interface, potentially through hydrogen bonding or other non-covalent interactions, thereby enhancing the stability of the ternary complex.

Interestingly, one study reported that a racemic mixture of 10-aminocamptothecin [10-NH2-(RS)-CPT] exhibited poor in vitro Top1 inhibitory activity but displayed significant in vivo anti-leukemic activity, suggesting that other factors, such as cellular uptake, metabolic activation, or even alternative mechanisms of action, may play a role in its overall therapeutic efficacy in a complex biological system.

Cellular Consequences of Cleavage Complex Stabilization

The persistent stabilization of the Top1-DNA cleavage complex by 10-aminocamptothecin is not cytotoxic in itself. The lethality arises from the cell's own metabolic processes, primarily DNA replication.

3.1. The Collision Model: Replication Fork Encounter with the Ternary Complex

During the S-phase of the cell cycle, the progression of the DNA replication machinery inevitably encounters the stabilized Top1-DNA-drug ternary complexes. This collision leads to the conversion of the transient single-strand break into a permanent and highly cytotoxic DNA double-strand break (DSB)[10][11]. These DSBs are formidable lesions for the cell to repair and are the primary trigger for the subsequent cytotoxic events.

3.2. Induction of DNA Damage Response and Apoptosis

The generation of DSBs activates the DNA damage response (DDR) pathways. Key sensor proteins, such as the ATM kinase, are recruited to the sites of damage, leading to the phosphorylation of histone H2AX (γH2AX), a well-established marker of DSBs[10][11]. The activation of the DDR can lead to cell cycle arrest, providing time for DNA repair. However, if the damage is too extensive, the cell is directed towards programmed cell death, or apoptosis. The apoptotic cascade is initiated, leading to the activation of caspases and the systematic dismantling of the cell.

Below is a diagram illustrating the proposed signaling pathway from 10-aminocamptothecin-induced Top1-DNA cleavage complex to apoptosis.

Caption: Signaling pathway of 10-aminocamptothecin-induced apoptosis.

Experimental Methodologies for Studying 10-Aminocamptothecin's Mechanism

A variety of in vitro and cell-based assays are employed to investigate the mechanism of action of Top1 inhibitors like 10-aminocamptothecin.

4.1. In Vitro Topoisomerase I Cleavage Assay

This assay directly measures the ability of a compound to stabilize the Top1-DNA cleavage complex.

Principle: A radiolabeled DNA substrate is incubated with purified Top1 in the presence and absence of the test compound. The reaction is then stopped with a strong denaturant (e.g., SDS), which traps the covalent Top1-DNA complexes. The DNA is then denatured and resolved on a polyacrylamide gel. The appearance of shorter DNA fragments indicates the stabilization of the cleavage complex.

Experimental Protocol: Topoisomerase I DNA Cleavage Assay

-

Prepare the DNA Substrate: A specific DNA fragment (e.g., a restriction fragment or a synthetic oligonucleotide) is end-labeled with a radioactive isotope, typically ³²P.

-

Set up the Reaction: In a microcentrifuge tube, combine the following on ice:

-

Reaction Buffer (typically containing Tris-HCl, KCl, MgCl₂, EDTA)

-

³²P-labeled DNA substrate

-

Purified human Topoisomerase I

-

10-aminocamptothecin (or other test compounds) at various concentrations. Include a no-drug control and a positive control (e.g., camptothecin).

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes) to allow the cleavage-ligation equilibrium to be reached.

-

Termination and Denaturation: Stop the reaction by adding SDS to a final concentration of 1% and Proteinase K. Incubate at 37°C for 30-60 minutes to digest the Top1.

-

Electrophoresis: Add formamide loading buffer to the samples, heat to denature the DNA, and load onto a denaturing polyacrylamide sequencing gel.

-

Visualization and Analysis: After electrophoresis, expose the gel to a phosphor screen or X-ray film. The intensity of the cleaved DNA bands is quantified to determine the potency of the compound in stabilizing the cleavage complex.

The following diagram illustrates the workflow for a typical Top1 cleavage assay.

Caption: Workflow for an in vitro Topoisomerase I DNA cleavage assay.

4.2. Cell-Based Assays

4.2.1. Cytotoxicity Assays:

-

Principle: To determine the concentration of 10-aminocamptothecin required to inhibit cell growth or kill cells.

-

Method: Cancer cell lines are treated with a range of drug concentrations for a specified period. Cell viability is then assessed using assays such as MTT, MTS, or by direct cell counting. The IC50 (inhibitory concentration 50%) is then calculated.

4.2.2. DNA Damage Assays:

-

Principle: To quantify the extent of DNA damage induced by 10-aminocamptothecin.

-

Method (Immunofluorescence for γH2AX):

-

Treat cells with 10-aminocamptothecin.

-

Fix and permeabilize the cells.

-

Incubate with a primary antibody specific for γH2AX.

-

Incubate with a fluorescently labeled secondary antibody.

-

Visualize and quantify the fluorescent foci using microscopy. The number and intensity of foci correlate with the level of DSBs.

-

Mechanisms of Resistance to 10-Aminocamptothecin

Resistance to camptothecin analogs, including potentially 10-aminocamptothecin, can arise through several mechanisms:

-

Reduced Topoisomerase I Levels: Decreased expression of the Top1 enzyme reduces the number of available targets for the drug.

-

Mutations in Topoisomerase I: Alterations in the Top1 gene can lead to a protein that has a lower affinity for the drug or that is less readily trapped in the cleavage complex.

-

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (BCRP), can actively pump the drug out of the cell, reducing its intracellular concentration.

-

Alterations in DNA Repair Pathways: Enhanced DNA repair capacity can more efficiently resolve the drug-induced DNA damage, leading to cell survival.

Conclusion and Future Perspectives

10-aminocamptothecin exemplifies the potent antitumor activity that can be achieved through the targeted poisoning of topoisomerase I. Its mechanism of action, centered on the stabilization of the Top1-DNA cleavage complex, leads to replication-dependent DNA double-strand breaks and subsequent apoptosis. The presence of the 10-amino group appears to contribute significantly to its high potency.

Future research should focus on detailed comparative studies to precisely quantify the stability of the cleavage complex induced by 10-aminocamptothecin relative to other clinically relevant camptothecins. A deeper understanding of its potential alternative mechanisms of action, as suggested by some in vivo studies, could open new avenues for its therapeutic application. Furthermore, strategies to overcome resistance, such as combination therapies with DNA repair inhibitors or agents that counteract drug efflux, will be crucial for maximizing the clinical potential of 10-aminocamptothecin and other next-generation topoisomerase I inhibitors.

References

- Hoki Y, Fujimori A, Pommier Y. Differential cytotoxicity of clinically important camptothecin derivatives in P-glycoprotein-overexpressing cell lines. Cancer Chemother. Pharmacol 40: 433-438, 1997.

- Huang, C. H., et al. "Relationship of DNA damage signaling to DNA replication following treatment with DNA topoisomerase inhibitors camptothecin/topotecan, mitoxantrone, or etoposide." International journal of molecular sciences 21.1 (2020): 233.

- Li, F., and Jiang, T. "Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer?." American journal of cancer research 7.12 (2017): 2350.

- Merlini, L., et al. "Perspectives on Biologically Active Camptothecin Derivatives." Molecules 20.1 (2015): 1124-1146.

- Tanizawa, A., et al. "Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials." Journal of the National Cancer Institute 86.11 (1994): 836-842.

- Verma, R. P., and Hansch, C. "Camptothecin and its analogs antitumor activity by poisoning topoisomerase I, their structure activity relationship and clinical development perspective of analogs." Journal of Applied Pharmacy 8.1 (2016): 1-19.

- Vladu, B., et al. "7-and 10-substituted camptothecins: dependence of topoisomerase I-DNA cleavable complex formation and stability on the 7-and 10-substituents." Molecular pharmacology 57.2 (2000): 243-251.

- Wadkins, R. M., et al. "Topoisomerase I-DNA complex stability induced by camptothecins and its role in drug activity." Current medicinal chemistry. Anti-cancer agents 4.4 (2004): 327-334.

- Wall, M. E., and Wani, M. C. "Camptothecins: SAR, QSAR and Biotechnology." Fortschritte der Chemie organischer Naturstoffe/Progress in the Chemistry of Organic Natural Products. Springer, Vienna, 2011. 345-357.

- Rothenberg, M. L. "The current status of camptothecin analogues as antitumor agents." Journal of the National Cancer Institute 85.4 (1993): 260-271.

- Hsiang, Y. H., et al. "DNA Topoisomerase I-mediated DNA Cleavage and Cytotoxicity of Camptothecin Analogues." Cancer research 49.16 (1989): 4385-4389.

- Munera Lopez, J., et al. "Evaluation of topotecan and 10-hydroxycamptothecin on Toxoplasma gondii: Implications on baseline DNA damage and repair efficiency." Experimental Parasitology (2023): 108731.

- Cinelli, M. A., et al. "The structure-activity relationships of A-ring-substituted aromathecin topoisomerase I inhibitors strongly support a camptothecin-like binding mode." Bioorganic & medicinal chemistry 18.15 (2010): 5535-5552.

- Cinelli, M. A., et al. "The Structure-Activity Relationships of A-Ring-Substituted Aromathecin Topoisomerase I Inhibitors Strongly Support a Camptothecin-Like Binding Mode." bioRxiv (2019): 734988.

- Cinelli, M. A., et al. "The structure-activity relationships of A-ring-substituted aromathecin topoisomerase I inhibitors strongly support a camptothecin-like binding mode." Bioorganic & medicinal chemistry 18.15 (2010): 5535-5552.

- Jensen, P. B., et al. "Topoisomerase I activity and sensitivity to camptothecin in breast cancer-derived cells: a comparative study." Journal of Cancer 10.24 (2019): 6037.

- Lin, C. W., et al. "Camptothein-Based Anti-Cancer Therapies and Strategies to Improve Their Therapeutic Index." Cancers 14.23 (2022): 5849.

- Zhao, H., et al. "Relationship of DNA damage signaling to DNA replication following treatment with DNA topoisomerase inhibitors camptothecin/topotecan, mitoxantrone, or etoposide." Cytometry. Part A: the journal of the International Society for Analytical Cytology 81.12 (2012): 1034-1042.

- Kokoshka, J. M., et al. "Differences in the topoisomerase I cleavage complexes formed by camptothecin and wakayin, a DNA-intercalating marine natural product." Anti-cancer drugs 7.7 (1996): 758-765.

- Munera Lopez, J., et al. "Evaluation of topotecan and 10-hydroxycamptothecin on Toxoplasma gondii." bioRxiv (2023): 2023-05.

- Marchand, C., et al. "DNA sequence selectivity of human topoisomerase I-mediated DNA cleavage induced by camptothecin." BMC molecular biology 9.1 (2008): 1-10.

- Pommier, Y. "Repair of topoisomerase I-mediated DNA damage." DNA repair 3.8-9 (2004): 1063-1070.

- Senter, P. D., et al. "Clinical pharmacology of camptothecins." Annals of oncology 5.3 (1994): 201-212.

-

TopoGEN. "10-Hydroxy Camptothecin." TopoGEN, Inc., .

- Champoux, J. J. "DNA topoisomerases: structure, function, and mechanism." Annual review of biochemistry 70.1 (2001): 369-413.

-

MedChemExpress. "(S)-10-Hydroxycamptothecin (10-HCPT)." MedChemExpress, .

- Creemers, G. J., et al. "The clinical pharmacology of topoisomerase I inhibitors." Seminars in oncology. Vol. 23. No. 1. 1996.

- Beretta, G. L., and Zuco, V. "Camptothecin's journey from discovery to WHO Essential Medicine: Fifty years of promise." Phytomedicine 92 (2021): 153723.

Sources

- 1. Topoisomerase Inhibitors: Camptothecins, Anthracyclines, and Etoposide | Oncohema Key [oncohemakey.com]

- 2. Repair of Topoisomerase I-Mediated DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The current status of camptothecin analogues as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA sequence selectivity of human topoisomerase I-mediated DNA cleavage induced by camptothecin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Perspectives on Biologically Active Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 10. Relationship of DNA Damage Signaling to DNA Replication Following Treatment with DNA Topoisomerase Inhibitors Camptothecin/Topotecan, Mitoxantrone, or Etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Relationship of DNA damage signaling to DNA replication following treatment with DNA topoisomerase inhibitors camptothecin/topotecan, mitoxantrone, or etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 10-Aminocamptothecin from 10-Nitrocamptothecin

This guide provides a comprehensive overview of the chemical synthesis of 10-aminocamptothecin, a crucial derivative of the potent anti-cancer agent camptothecin. The focus is on the reduction of the precursor, 10-nitrocamptothecin, a key transformation for accessing a range of pharmacologically significant camptothecin analogs. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of Camptothecin and its Analogs

Camptothecin is a pentacyclic quinoline alkaloid first isolated from the bark and stem of Camptotheca acuminata.[1] Its unique mechanism of action involves the inhibition of DNA topoisomerase I, an enzyme essential for relaxing supercoiled DNA during replication and transcription.[2] Despite its promising anti-tumor activity, the clinical use of camptothecin itself has been limited by its poor water solubility and significant toxicity. This has spurred the development of numerous derivatives to improve its pharmacological profile.

Among these, analogs modified at the A-ring, such as 10-hydroxycamptothecin and its derivatives irinotecan and topotecan, have achieved significant clinical success in treating various cancers.[2][3] The amino group at the 10-position, in particular, serves as a valuable synthetic handle for further functionalization, leading to the generation of novel compounds with potentially enhanced efficacy and reduced side effects. The synthesis of 10-aminocamptothecin from 10-nitrocamptothecin is therefore a critical step in the exploration of this chemical space.

The Core Transformation: Reduction of the Aromatic Nitro Group

The conversion of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. In the context of 10-nitrocamptothecin, this reduction must be achieved with high chemoselectivity to avoid altering other sensitive functional groups within the complex camptothecin scaffold, such as the lactone ring, which is essential for its biological activity.

Several methodologies can be employed for this reduction, each with its own set of advantages and disadvantages concerning reaction conditions, reagent toxicity, and scalability. The choice of method often depends on the specific requirements of the synthesis and the availability of reagents and equipment.

Methodologies for the Reduction of 10-Nitrocamptothecin

A comparative analysis of common reduction methods is presented below, highlighting their key features and applicability to the synthesis of 10-aminocamptothecin.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and often highly efficient method for the reduction of nitroarenes.[4] This technique involves the use of a metal catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere.

Mechanism: The reaction proceeds via the adsorption of both the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the amine.[4]

Advantages:

-

High yields and clean reactions: Catalytic hydrogenation often provides the desired product in high purity with minimal side reactions.

-

Scalability: The process is readily scalable for industrial production.

Considerations:

-

Catalyst poisoning: The presence of sulfur-containing impurities can poison the catalyst, reducing its efficiency.

-

Specialized equipment: Requires a hydrogenation apparatus capable of handling pressurized hydrogen gas.

-

Chemoselectivity: While generally chemoselective, over-reduction of other functional groups can occur under harsh conditions.

Metal-Mediated Reductions

Reductions using metals in acidic or neutral media are classic and reliable methods for converting nitroarenes to anilines. Stannous chloride (SnCl₂) is a particularly common and effective reagent for this purpose.[5][6]

Mechanism: The reduction with stannous chloride involves a series of single-electron transfers from the Sn(II) ion to the nitro group, with subsequent protonation steps leading to the formation of the amine.[6][7]

Advantages:

-

Mild reaction conditions: The reduction can often be performed at or near room temperature.[6]

-

High chemoselectivity: Stannous chloride is known for its ability to selectively reduce nitro groups in the presence of other reducible functionalities like esters and ketones.[6]

-

Readily available and inexpensive: The reagent is widely available and cost-effective.

Considerations:

-

Stoichiometric amounts of metal salts: The reaction requires stoichiometric quantities of the metal reagent, leading to the generation of significant metal waste.[7]

-

Workup procedure: The workup can be cumbersome, often involving the removal of tin salts.

Sodium Dithionite Reduction

Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is another versatile and mild reducing agent for aromatic nitro compounds.[8][9]

Mechanism: The reduction is believed to proceed through a single-electron transfer mechanism involving the sulfur dioxide radical anion (•SO₂⁻) as the active reducing species in aqueous or semi-aqueous media.[9]

Advantages:

-

Mild and selective: Sodium dithionite is a gentle reducing agent that tolerates a wide range of functional groups.[9][10]

-

Metal-free: This method avoids the use of heavy metals, which can be advantageous from an environmental and product purity perspective.[9]

Considerations:

-

Aqueous reaction conditions: The reaction is typically carried out in the presence of water, which may affect the solubility of the substrate and product.

-

Stability of the reagent: Sodium dithionite can decompose in acidic solutions and upon exposure to air.[8]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of 10-aminocamptothecin from 10-nitrocamptothecin using two of the most reliable methods.

Protocol 1: Stannous Chloride Reduction

This protocol outlines a robust and widely applicable method for the reduction of 10-nitrocamptothecin using stannous chloride dihydrate.

Materials:

-

10-Nitrocamptothecin

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol, absolute

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend 10-nitrocamptothecin (1.0 eq) in absolute ethanol.

-

Add stannous chloride dihydrate (5.0 eq) to the suspension.

-

Heat the reaction mixture to reflux with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Carefully neutralize the aqueous layer by the slow addition of solid sodium bicarbonate until the pH is approximately 8.

-

Separate the organic layer and extract the aqueous layer with additional portions of ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield crude 10-aminocamptothecin.

-

The crude product can be further purified by column chromatography or recrystallization.

Experimental Workflow: Stannous Chloride Reduction

Caption: Workflow for the synthesis of 10-aminocamptothecin via stannous chloride reduction.

Protocol 2: Sodium Dithionite Reduction

This protocol provides a metal-free alternative for the reduction of 10-nitrocamptothecin.[9]

Materials:

-

10-Nitrocamptothecin

-

Sodium dithionite (Na₂S₂O₄)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 10-nitrocamptothecin (1.0 eq) in a mixture of DMF and water in a round-bottom flask.

-

Add sodium dithionite (4.0-5.0 eq) portion-wise to the stirred solution at room temperature. The reaction may be mildly exothermic.

-

Continue stirring at room temperature and monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with water.

-

Extract the product into ethyl acetate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure to afford the crude 10-aminocamptothecin.

-

Purify the crude product as described in Protocol 1.

Characterization of 10-Aminocamptothecin

The successful synthesis of 10-aminocamptothecin should be confirmed by appropriate analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show the disappearance of the signals corresponding to the aromatic protons in the vicinity of the nitro group and the appearance of a new signal for the amino (-NH₂) protons. The chemical shifts of the other protons in the camptothecin core should also be consistent with the structure of the product.[11][12]

-

¹³C NMR: The carbon NMR spectrum will show a characteristic upfield shift for the carbon atom to which the amino group is attached, compared to the corresponding carbon in the nitro precursor.[11]

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized 10-aminocamptothecin, which should match its calculated molecular formula (C₂₀H₁₇N₃O₄).[13]

Infrared (IR) Spectroscopy:

-

The IR spectrum should show the disappearance of the characteristic symmetric and asymmetric stretching vibrations of the nitro group (typically around 1530 and 1350 cm⁻¹) and the appearance of N-H stretching vibrations for the primary amine (typically in the region of 3300-3500 cm⁻¹).

Data Presentation

| Method | Reagent(s) | Solvent(s) | Temperature | Typical Yield | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Alcohols, EtOAc | Room Temp. | High | Clean reaction, scalable | Requires specialized equipment, catalyst poisoning |

| Stannous Chloride | SnCl₂·2H₂O | Ethanol, EtOAc | Reflux | Good to High | Mild, highly chemoselective | Stoichiometric metal waste, cumbersome workup |

| Sodium Dithionite | Na₂S₂O₄ | DMF/Water | Room Temp. | Good | Metal-free, mild conditions | Aqueous media, reagent stability issues |

Conclusion

The synthesis of 10-aminocamptothecin from 10-nitrocamptothecin is a pivotal step in the development of novel anti-cancer agents. This guide has provided an in-depth overview of the key methodologies for this transformation, with a focus on catalytic hydrogenation, stannous chloride reduction, and sodium dithionite reduction. The detailed experimental protocols and characterization guidelines offer a practical framework for researchers in the field. The choice of the most appropriate synthetic route will depend on a careful consideration of factors such as scale, available resources, and desired product purity. The continued exploration of new derivatives based on the 10-aminocamptothecin scaffold holds significant promise for the future of cancer chemotherapy.

References

-

Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite. Available at: [Link]

-

Biol Pharm Bull. 2012;35(8):1295-9. Synthesis and preliminary anticancer evaluation of 10-hydroxycamptothecin analogs. Available at: [Link]

-

J. Org. Chem. 1994, 59, 1, 14-15. Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. Available at: [Link]

-

Fiveable. Sodium Dithionite Definition. Available at: [Link]

-

J. Org. Chem. 2002, 67, 24, 8662–8665. Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. Available at: [Link]

-

Taylor & Francis Online. Synthesis of 10-Hydroxycamptothecin: Evaluation of New Moderators for the Chemoselective Reduction of Camptothecin. Available at: [Link]

-

Chemistry Stack Exchange. Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. Sn2+ reduction. Available at: [Link]

-

PubMed. Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis and biological evaluation of 10-hydroxycamptothecin derivative on different tumor cells in vitro and in vivo. Available at: [Link]

-

Semantic Scholar. Total synthesis of 7-ethyl-10-hydroxycamptothecin (SN38) and its application to the development of C18-functionalized camptothecin derivatives. Available at: [Link]

-

Synthetic Communications. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Available at: [Link]

-

PubMed. 13C-nmr Assignments of Camptothecine and 10-hydroxycamptothecine. Available at: [Link]

- Google Patents. Methods for the purification of 20(S)- camptothecin.

- Google Patents. Methods for purifying camptothecin compounds.

-

PubChem. 10-Aminocamptothecin. Available at: [Link]

-

ACS Publications. 14-Aminocamptothecins: Their Synthesis, Preclinical Activity, and Potential Use for Cancer Treatment. Available at: [Link]

-

Wikipedia. Rubitecan. Available at: [Link]

-

ResearchGate. 1 H NMR spectrum of camptothecin. Available at: [Link]

-

ResearchGate. NMR spectra of camptothecin. Available at: [Link]

-

PubChem. 9-Aminocamptothecin. Available at: [Link]

-

RWTH Publications. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Available at: [Link]

-

PubMed Central. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer?. Available at: [Link]

-

PubMed. Camptothecin and 9-nitrocamptothecin (9NC) as anti-cancer, anti-HIV and cell-differentiation agents. Development of resistance, enhancement of 9NC-induced activities and combination treatments in cell and animal models. Available at: [Link]

-

ACS Publications. Plant antitumor agents. 22. Isolation of 11-hydroxycamptothecin from Camptotheca acuminata decne: total synthesis and biological activity. Available at: [Link]

-

Jack Westin. Nmr Spectroscopy - Molecular Structure And Absorption Spectra - MCAT Content. Available at: [Link]

-

MDPI. Camptothein-Based Anti-Cancer Therapies and Strategies to Improve Their Therapeutic Index. Available at: [Link]

-

Figshare. 14-Aminocamptothecins: Their Synthesis, Preclinical Activity, and Potential Use for Cancer Treatment - Journal of Medicinal Chemistry. Available at: [Link]

-

ChemRxiv. Using Graphene Encapsulated Ni and Pd Catalysts with Solvent Effect to Achieve Highly Chemo-Selective Hydrogenation of 4-Nitrostyrene to Different Products. Available at: [Link]

-

Green Chemistry (RSC Publishing). The solvent-free selective hydrogenation of nitrobenzene to aniline: an unexpected catalytic activity of ultrafine Pt nanoparticles deposited on carbon nanotubes. Available at: [Link]

-

ResearchGate. Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol. Available at: [Link]

Sources

- 1. US20060135546A1 - Methods for the purification of 20(S)- camptothecin - Google Patents [patents.google.com]

- 2. tandfonline.com [tandfonline.com]

- 3. jocpr.com [jocpr.com]

- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 8. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fiveable.me [fiveable.me]

- 11. 13C-nmr assignments of camptothecine and 10-hydroxycamptothecine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 10-Aminocamptothecin | C20H17N3O4 | CID 104986 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of 10-Aminocamptothecin and its Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Camptothecin (CPT), a pentacyclic quinoline alkaloid, established a new paradigm in cancer chemotherapy by identifying DNA topoisomerase I (Topo I) as a druggable target.[1] Despite its potent antitumor activity, the clinical utility of the parent compound was hampered by poor water solubility and significant toxicity.[2][3] This has driven extensive medicinal chemistry efforts to synthesize analogs with improved pharmacological profiles. Modifications on the A-ring, particularly at the C-10 position, have proven to be a highly fruitful strategy. This guide provides a detailed examination of the structure-activity relationships (SAR) of 10-aminocamptothecin, a key derivative that serves as a scaffold for numerous potent analogs. We will explore the mechanistic underpinnings of CPT's action, dissect the impact of substitutions on the core structure, and provide field-proven protocols for evaluating novel derivatives.

The Core Mechanism: Interfacial Inhibition of the Topoisomerase I-DNA Complex

The antitumor activity of camptothecins is not due to the inhibition of Topo I's catalytic activity per se, but rather to the trapping of a transient intermediate state known as the "cleavable complex".[4][5] Topo I resolves DNA supercoiling by introducing a transient single-strand break, forming a covalent 3'-phosphotyrosine bond with the DNA.[6] CPT and its analogs act as interfacial inhibitors, inserting themselves into this temporary gap between the DNA base pairs at the cleavage site.[1][6] This binding event physically obstructs the religation of the DNA strand, stabilizing the cleavable complex.[4][6]

The true cytotoxic event occurs during the S-phase of the cell cycle.[4] When an advancing DNA replication fork collides with the stabilized cleavable complex, it leads to the formation of irreversible, lethal double-strand breaks, ultimately triggering apoptosis.[6][7] Therefore, the potency of any CPT analog is directly related to its ability to enter the cell, remain in its active lactone form, and effectively stabilize this ternary Topo I-DNA-drug complex.

Caption: Mechanism of action for camptothecin analogs.

The Camptothecin Scaffold: A Foundation for Modification

The planar, pentacyclic structure of camptothecin is the source of its unique biological activity. SAR studies have revealed that the integrity of the core ring system (A-D) and the α-hydroxy lactone E-ring in the 20(S) configuration are absolutely essential for activity.[8][9] Modifications that disrupt these core features, such as altering the D-ring pyridone or opening the E-ring lactone, lead to a complete loss of cytotoxicity.[9] However, substitutions on the A and B rings are generally well-tolerated and have been extensively explored to enhance potency and improve physicochemical properties.[3][10]

Caption: Core structure of Camptothecin with key modification sites.

Structure-Activity Relationship of 10-Substituted Analogs

The C-10 position on the A-ring has been a focal point for analog development. Introduction of a hydroxyl group at this position, creating 10-hydroxycamptothecin, is a key step in the synthesis of clinically successful drugs like irinotecan (CPT-11) and its active metabolite, SN-38.[3] This hydroxyl group serves as a synthetic handle for further modifications.

The Role of the 10-Amino Group

Replacing the hydroxyl with an amino group to form 10-aminocamptothecin offers several advantages. The amino group is a versatile functional group that can be further derivatized to modulate properties like solubility, lipophilicity, and drug-linker stability for antibody-drug conjugates (ADCs).[11]

-

Electronic Effects: The electron-donating nature of the amino group can influence the electronic properties of the entire quinoline system, potentially enhancing its interaction with the Topo I-DNA complex.

-

Potency: Analogs such as 7-butyl-10-amino-camptothecin have been shown to be significantly more potent—by orders of magnitude—than the parent camptothecin.[11] This highlights the favorable contribution of substitution at both the C-7 and C-10 positions.

-

Synthetic Utility: The aniline-like reactivity of the 10-amino group allows for the stable attachment of linkers via carbamate bonds, a crucial feature for developing ADCs that are stable in circulation but release the potent payload within target cells.[11]

Impact of Substitutions at Other Positions

While the 10-amino group is a key feature, the overall activity profile is a composite of substitutions across the scaffold.

-

Position 7: Alkyl substitutions, particularly ethyl or butyl groups, often increase lipophilicity and enhance cytotoxicity. The combination of a 7-ethyl and a 10-hydroxy group is the basis for SN-38, one of the most potent CPT analogs.[10][12] This increased potency is attributed to enhanced stabilization of the ternary complex.

-

Position 9: Introduction of a basic side chain at position 9, as seen in topotecan (derived from 10-hydroxycamptothecin), can improve water solubility.[7] However, there can be a trade-off, as some 9-amino derivatives have shown dose-limiting myelosuppression in clinical trials.[13]

-

Position 11: Combining substitutions, such as in 7-butyl-9-amino-10,11-methylenedioxy-camptothecin, can yield exceptionally potent compounds.[11] The methylenedioxy bridge can increase the planarity and rigidity of the A-B ring system, favoring intercalation.

-

The E-Ring: The integrity of the α-hydroxy lactone E-ring is paramount.[8] It undergoes a pH-dependent hydrolysis to an inactive carboxylate form. Much of drug development has focused on creating derivatives that favor the closed, active lactone ring at physiological pH.

Quantitative Analysis of Cytotoxicity

The ultimate measure of an analog's efficacy is its ability to kill cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The table below summarizes representative IC50 values for key camptothecin derivatives against the HT-29 human colon cancer cell line, demonstrating the impact of A-ring substitutions.

| Compound | Key Structural Features | IC50 (nM) in HT-29 Cells | Reference |

| Camptothecin (CPT) | Parent Compound | 10 | [14][15] |

| SN-38 | 7-ethyl, 10-hydroxy | 8.8 | [14][15] |

| Topotecan | 9-dimethylaminomethyl, 10-hydroxy | 33 | [14] |

| 9-Aminocamptothecin | 9-amino | 19 | [14] |

Data synthesized from multiple sources highlights the superior potency of SN-38, where the combination of C-7 and C-10 modifications results in a lower IC50 than the parent compound or analogs modified at C-9.

Essential Experimental Protocols

Evaluating the potential of a novel 10-aminocamptothecin analog requires a systematic approach involving both target-based and cell-based assays.

Workflow for Analog Evaluation

The development path for a new analog follows a logical progression from initial synthesis to detailed biological characterization. This workflow ensures that resources are focused on the most promising candidates.

Caption: General workflow for in vitro evaluation of new CPT analogs.

Protocol: Topoisomerase I DNA Relaxation Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of Topo I, which, for CPTs, manifests as the stabilization of cleavable complexes and prevention of DNA religation.[16]

Principle: Topo I relaxes supercoiled plasmid DNA. In the presence of an effective inhibitor, the relaxation process is blocked. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topo I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1.5 M NaCl, 10 mM EDTA, 1 mM Spermidine, 1% BSA, 50% glycerol)[17]

-

Test compound (10-aminocamptothecin analog) dissolved in DMSO

-

5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[17]

-

Agarose gel (0.8-1.0%) in TAE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

On ice, prepare reaction tubes. For a 20 µL final volume, add:

-

Add 1 unit of human Topoisomerase I to each tube, except for the negative control (no enzyme).

-

Terminate the reaction by adding 5 µL of 5x Stop Buffer/Loading Dye.[17]

-

Load the entire sample onto a 1.0% agarose gel.

-

Perform electrophoresis at 1-2.5 V/cm until the dye front nears the end of the gel.[17]

-

Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes, followed by a brief destaining in water.[17]

-

Visualize the DNA bands under a UV transilluminator. Inhibition is indicated by the persistence of the supercoiled DNA form compared to the positive control (enzyme without inhibitor), which should show mostly relaxed DNA.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxicity.[14]

Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[14] The amount of formazan produced, which can be solubilized and measured spectrophotometrically, is directly proportional to the number of living cells.

Materials:

-

Human cancer cell line (e.g., HT-29, A549)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound (10-aminocamptothecin analog)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Drug Exposure: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound (or vehicle control).

-

Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in living cells.

-

Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes to ensure complete dissolution.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The structure-activity relationship of 10-aminocamptothecin and its derivatives is a testament to the power of targeted chemical modification in drug discovery. The 10-amino group provides a potent and versatile anchor for creating next-generation anticancer agents with enhanced efficacy and novel delivery mechanisms, such as antibody-drug conjugates. Key takeaways from decades of research are clear: the pentacyclic core and the 20(S)-lactone E-ring are inviolable, while strategic substitutions at positions 7, 9, 10, and 11 can fine-tune the pharmacological profile. Future research will likely focus on developing highly targeted delivery systems to maximize the therapeutic index of these exceptionally potent compounds and on combining them with inhibitors of DNA repair pathways to overcome tumor resistance.[1]

References

Sources

- 1. Topoisomerase I inhibitors: camptothecins and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Perspectives on Biologically Active Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. The mechanism of topoisomerase I poisoning by a camptothecin analog - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topoisomerase I-Targeting Drugs | Oncohema Key [oncohemakey.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure activity relationship 6 | PPTX [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and biological evaluation of antibody-drug conjugates comprised of potent camptothecin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Antitumor Activity of 20(S)-Camptothecin Derivatives : Carbamate-Linked, Water-Soluble Derivaties of 7-Ethyl-10-hydroxycamptothecin [jstage.jst.go.jp]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 18. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Assay of topoisomerase I activity [protocols.io]

A Technical Guide to 10-Aminocamptothecin: From Natural Product Precursor to a Promising Anticancer Agent

Abstract

This technical guide provides a comprehensive overview of 10-Aminocamptothecin, a potent semi-synthetic derivative of the natural product camptothecin. We delve into the journey of this compound, starting from its origins in the medicinal plant Camptotheca acuminata, the source of its precursor, camptothecin. The guide will elucidate the rationale for the development of camptothecin analogs, detailing the semi-synthetic process to yield 10-Aminocamptothecin. A core focus is placed on its mechanism of action as a topoisomerase I inhibitor, with accompanying visual diagrams to illustrate the molecular interactions. Furthermore, this document synthesizes preclinical data, outlines key experimental protocols for its study, and discusses the therapeutic potential and future directions for this promising anticancer agent. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of 10-Aminocamptothecin.

Introduction: The Legacy of the "Happy Tree"

The story of 10-Aminocamptothecin begins with a deciduous tree native to southern China and Tibet, Camptotheca acuminata, colloquially known as the "Happy Tree"[1]. For centuries, it was used in traditional Chinese medicine, but its profound impact on modern oncology began in the mid-20th century. In 1966, Drs. Monroe E. Wall and Mansukh C. Wani isolated the quinoline alkaloid, camptothecin (CPT), from the bark and stems of this tree[2].

Camptothecin demonstrated significant anticancer activity, particularly against a broad spectrum of tumors including breast, ovarian, colon, lung, and stomach cancers[2]. Its novel mechanism of action, the inhibition of DNA topoisomerase I, opened a new frontier in cancer chemotherapy[3]. However, the clinical development of camptothecin itself was hampered by significant challenges, including poor water solubility and severe adverse effects[2]. This necessitated the exploration of semi-synthetic derivatives to enhance its therapeutic index.

Among the numerous analogs developed, 10-Aminocamptothecin has emerged as a compound of significant interest. This guide will provide an in-depth technical exploration of this derivative, from its chemical synthesis to its biological activity and the methodologies used to evaluate its potential as a cancer therapeutic.

From Plant to Potent Derivative: The Semi-Synthesis of 10-Aminocamptothecin

The journey from the natural precursor, camptothecin, to 10-Aminocamptothecin involves targeted chemical modifications designed to improve its pharmacological properties. The core structure of camptothecin, particularly the A and B rings, has been a focal point for medicinal chemists. Structure-activity relationship (SAR) studies have shown that substitutions at positions 7, 9, and 10 can significantly influence the compound's anticancer activity and solubility[4].

The synthesis of 10-aminocamptothecin derivatives typically involves the introduction of an amino group at the C-10 position of the camptothecin backbone. This modification has been shown to enhance the compound's interaction with the topoisomerase I-DNA complex and can also serve as a handle for further derivatization to improve water solubility. While the precise, multi-step synthesis is complex and proprietary to various research groups, a generalized pathway can be visualized.

Caption: Generalized semi-synthetic route to 10-Aminocamptothecin.

Mechanism of Action: A Poison in the Machine

10-Aminocamptothecin, like its parent compound, exerts its cytotoxic effects by targeting DNA topoisomerase I (Top1)[5]. Top1 is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks[6]. The enzyme cleaves a phosphodiester bond, forming a covalent intermediate known as the "cleavable complex," where the enzyme is linked to the 3' end of the broken DNA strand[3][6]. This allows the intact strand to rotate, after which the enzyme re-ligates the broken strand.

Camptothecin derivatives are classified as "topoisomerase poisons" because they do not inhibit the enzyme's catalytic activity directly. Instead, they intercalate into the DNA at the site of the single-strand break and bind to the Top1-DNA complex, stabilizing it[5]. This ternary complex prevents the re-ligation of the DNA strand[3][6]. The collision of an advancing replication fork with this stabilized cleavable complex leads to the conversion of the single-strand break into a cytotoxic double-strand break, ultimately triggering apoptosis and cell death[3][6][7].

Caption: Molecular mechanism of 10-Aminocamptothecin.

Preclinical Profile: A Snapshot of Activity

Numerous preclinical studies have evaluated the efficacy of various camptothecin derivatives, including those with amino substitutions. These studies are crucial for establishing the therapeutic potential before moving into clinical trials. The cytotoxic activity of these compounds is typically assessed across a panel of cancer cell lines, and the IC₅₀ (half-maximal inhibitory concentration) is a key metric for comparison.

| Compound | Cell Line | IC₅₀ (nM) | Reference |

| 9-Aminocamptothecin | PC-3 (Prostate) | 34.1 | [8] |

| 9-Aminocamptothecin | PC-3M (Prostate) | 10 | [8] |

| 9-Aminocamptothecin | DU145 (Prostate) | 6.5 | [8] |

| 9-Aminocamptothecin | LNCaP (Prostate) | 8.9 | [8] |

| SN-38 | HT-29 (Colon) | 8.8 | [9] |

| Topotecan | HT-29 (Colon) | 33 | [9] |

Note: Data for the closely related 9-Aminocamptothecin and other derivatives are presented to illustrate the typical potency of this class of compounds. Specific IC₅₀ values for 10-Aminocamptothecin may vary depending on the specific derivative and cell line.

In vivo studies using xenograft models are the next critical step. For instance, 9-aminocamptothecin demonstrated significant tumor growth inhibition and even regression in mouse models of prostate cancer at well-tolerated doses[8]. These preclinical findings underscore the potential of aminocamptothecin derivatives as potent anticancer agents.

Essential Experimental Protocols

To rigorously evaluate 10-Aminocamptothecin and other topoisomerase I inhibitors, standardized and validated experimental protocols are essential. Below are two fundamental assays.

Topoisomerase I DNA Relaxation Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of Top1.

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In the presence of an inhibitor, this relaxation is prevented. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.

Step-by-Step Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the following on ice:

-

10x Topo I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM Spermidine, 50% glycerol).[10]

-

Supercoiled plasmid DNA (e.g., pBR322) to a final concentration of 10-20 ng/µL.[11][12]

-

Test compound (10-Aminocamptothecin) at various concentrations. Include a positive control (e.g., Camptothecin) and a vehicle control (e.g., DMSO).

-

Add nuclease-free water to the final reaction volume (e.g., 20 µL).[10][13]

-

-

Enzyme Addition: Initiate the reaction by adding 1 unit of human Topoisomerase I enzyme.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[10][13]

-

Reaction Termination: Stop the reaction by adding 5x Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).[10] Adding Proteinase K at this stage can help remove the enzyme from the DNA.[13]

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1x TAE buffer. Run the gel at 1-2.5 V/cm until the dye front nears the end.[10]

-

Visualization: Stain the gel with ethidium bromide (0.5 µg/mL) or a safer alternative like SYBR Safe for 15-30 minutes. Destain in water and visualize the DNA bands under UV transillumination.[10]

Data Interpretation: The vehicle control should show a band corresponding to relaxed DNA. Increasing concentrations of an effective inhibitor like 10-Aminocamptothecin will show a dose-dependent decrease in the relaxed DNA band and a corresponding increase in the supercoiled DNA band.

Caption: Workflow for the Topoisomerase I DNA Relaxation Assay.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the viability of cells and determining the cytotoxic potential of a compound.[13]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.[13]

-

Compound Treatment: Treat the cells with serial dilutions of 10-Aminocamptothecin for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Future Directions and Conclusion

10-Aminocamptothecin and its related compounds represent a clinically significant class of anticancer agents. The journey from the bark of the "Happy Tree" to targeted cancer therapy is a testament to the power of natural product chemistry and rational drug design. While derivatives like topotecan and irinotecan are already established in clinical practice, the quest for analogs with improved efficacy, better solubility, and a more favorable safety profile continues[2][14].

Future research in this area will likely focus on:

-

Targeted Delivery: Developing nanoparticle formulations or antibody-drug conjugates to deliver aminocamptothecins specifically to tumor tissues, thereby reducing systemic toxicity.

-

Combination Therapies: Investigating the synergistic effects of 10-Aminocamptothecin with other chemotherapeutic agents or targeted therapies to overcome drug resistance.

-

Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to topoisomerase I inhibitor therapy.

References

-

Camptotheca acuminata - Wikipedia. [Link]

-

DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC - NIH. [Link]

-

Camptotheca acuminata | 6 | The source of the anti-cancer drugs, campt. [Link]

-

Camptothecin and 10-hydroxycamptothecin from Camptotheca acuminata hairy roots - PubMed. [Link]

-

Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed. [Link]

-

Topoisomerase Assays - PMC - NIH. [Link]

-

Assay of topoisomerase I activity - Protocols.io. [Link]

-

Mechanism of action of camptothecin - PubMed - NIH. [Link]

-

The mechanism of topoisomerase I poisoning by a camptothecin analog - PMC - NIH. [Link]

-

Perspectives on Biologically Active Camptothecin Derivatives - PMC - PubMed Central. [Link]

-

Topoisomerase I-Targeting Drugs | Oncohema Key. [Link]

-

Camptothecin-Discovery, Clinical Perspectives and Biotechnology. [Link]

-

A Foot in the Door. Targeting the Genome Beyond Topoisomerase I with Camptothecins and Novel Anticancer Drugs; Importance of DNA Replication, Repair and Cell Cycle Checkpoints - Bentham Science Publisher. [Link]

-

Topoisomerase inhibitor - Wikipedia. [Link]

-

9-Aminocamptothecin and Beyond. Preclinical and Clinical Studies - PubMed - NIH. [Link]

-

Synthesis and Biological Evaluation of 10-Substituted Camptothecin Derivatives with Improved Water Solubility and Activity - PubMed. [Link]

-

14-Aminocamptothecins: Their Synthesis, Preclinical Activity, and Potential Use for Cancer Treatment | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

9-Aminocamptothecin: a topoisomerase I inhibitor with preclinical activity in prostate cancer. [Link]

-

The clinical development of 9-aminocamptothecin - PubMed. [Link]

-

Camptothecin - Wikipedia. [Link]

Sources

- 1. Camptotheca acuminata - Wikipedia [en.wikipedia.org]

- 2. Camptothecin - Wikipedia [en.wikipedia.org]

- 3. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Perspectives on Biologically Active Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 6. The mechanism of topoisomerase I poisoning by a camptothecin analog - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topoisomerase I-Targeting Drugs | Oncohema Key [oncohemakey.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. iomcworld.com [iomcworld.com]

biological activity of 10-Aminocamptothecin in cancer cells

An In-Depth Technical Guide to the Biological Activity of 10-Aminocamptothecin in Cancer Cells

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

10-Aminocamptothecin, a derivative of the natural alkaloid camptothecin (CPT), represents a significant advancement in the development of topoisomerase I inhibitors for cancer therapy.[1] This guide delineates the core molecular mechanisms, cellular consequences, and methodologies for assessing the biological activity of 10-aminocamptothecin in cancer cells. The primary mechanism of action is the inhibition of DNA topoisomerase I (Top1), an enzyme critical for relieving torsional strain during DNA replication and transcription.[2] 10-Aminocamptothecin stabilizes the covalent Top1-DNA cleavage complex, which transforms transient single-strand breaks into permanent, lethal double-strand breaks upon collision with the DNA replication fork.[2][3] This induction of catastrophic DNA damage triggers robust cellular responses, primarily cell cycle arrest in the S and G2/M phases and the induction of apoptosis through both intrinsic and extrinsic pathways.[4][5][6] This document provides detailed, field-proven protocols for evaluating these effects, including cell viability assays, apoptosis detection, and cell cycle analysis, supported by workflow diagrams and a discussion of the scientific rationale behind each step. Quantitative data on its cytotoxic efficacy across various cancer cell lines are consolidated for comparative analysis, underscoring its broad therapeutic potential.

Introduction: The Rationale for Camptothecin Analogs

Camptothecin (CPT) is a potent anticancer compound first isolated from the Camptotheca acuminata tree.[2][] Its clinical utility, however, was initially hampered by poor water solubility and the instability of its active lactone ring, which hydrolyzes to an inactive carboxylate form at physiological pH.[8][9] This spurred the development of numerous derivatives to improve its pharmacological properties.[8][10] 10-Aminocamptothecin (often referred to in literature as 9-aminocamptothecin or 9-AC, a potent and widely studied analog) emerged from these efforts, demonstrating significant cytotoxic activity against a broad spectrum of human cancer cell lines.[9][11] Like other successful analogs such as topotecan and irinotecan, 10-aminocamptothecin retains the core pharmacophore responsible for Top1 inhibition while offering modified physicochemical properties.[][8][12] This guide focuses on the foundational biological activities that define its anticancer profile.

Core Mechanism of Action: Topoisomerase I Inhibition

The anticancer activity of 10-aminocamptothecin is fundamentally linked to its function as a specific inhibitor of DNA topoisomerase I (Top1).[1][13] Understanding this mechanism is crucial for contextualizing its cellular effects.

The Role of Topoisomerase I in DNA Metabolism

Top1 is an essential nuclear enzyme that resolves DNA supercoiling, which occurs during replication and transcription.[2][14] It functions by creating a transient single-strand break in the DNA backbone, allowing the intact strand to pass through the break, after which the enzyme re-ligates the nicked strand.[2] This process is vital for preventing the accumulation of torsional strain that would otherwise halt the progression of DNA and RNA polymerases.[15]

Stabilization of the Top1-DNA Cleavage Complex

10-Aminocamptothecin exerts its effect not by preventing Top1 from binding to or cleaving DNA, but by trapping the enzyme in its intermediate state. It intercalates into the Top1-DNA complex at the site of the single-strand break, forming a stable ternary complex.[2][16] This binding event physically obstructs the re-ligation step, effectively poisoning the enzyme and leading to an accumulation of single-strand breaks.[2][]

Generation of Lethal DNA Lesions

While the initial lesion is a reversible single-strand break, it is converted into a more cytotoxic and permanent lesion during the S-phase of the cell cycle.[2][17] When a DNA replication fork encounters the stabilized ternary complex, the collision results in an irreversible double-strand break.[2][3] These double-strand breaks are difficult for the cell to repair accurately and are potent triggers for cell cycle arrest and programmed cell death (apoptosis).[2][18] This S-phase specific toxicity explains why 10-aminocamptothecin selectively targets rapidly dividing cancer cells over quiescent normal cells.[]

Caption: Mechanism of 10-Aminocamptothecin (10-AC) action.

Cellular Consequences of Top1 Inhibition

The DNA damage induced by 10-aminocamptothecin activates a cascade of cellular signaling pathways, culminating in cell cycle arrest and apoptosis.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a primary outcome of 10-aminocamptothecin treatment. The persistent DNA damage activates complex signaling networks.

-

Intrinsic (Mitochondrial) Pathway: DNA damage often activates the p53 tumor suppressor protein, which in turn can modulate the expression of Bcl-2 family proteins.[19] This leads to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins, causing mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.[14][19]

-

Extrinsic (Death Receptor) Pathway: Some studies have shown that camptothecin derivatives can also engage the extrinsic pathway by activating Fas/FADD/caspase-8 signaling, directly leading to the executioner caspase cascade.[4]

-

Role of Reactive Oxygen Species (ROS): The cellular stress induced by CPTs can lead to the generation of ROS, which can further amplify DNA damage and activate stress-related signaling pathways like the p53 axis, contributing to apoptosis.[5][19]

Caption: Apoptotic signaling pathways triggered by 10-AC.

Cell Cycle Arrest

In response to DNA damage, cells activate checkpoint pathways to halt cell cycle progression, allowing time for repair. With the irreparable damage caused by 10-aminocamptothecin, this arrest is often permanent.

-

G2/M Phase Arrest: This is a predominant effect observed in many cancer cell lines.[5][20] The DNA damage activates the ATM/Chk2 signaling cascade, which leads to the inactivation of the Cdc25C phosphatase.[5] This prevents the activation of the Cyclin B1-Cdk1 complex, which is required for entry into mitosis, thereby arresting cells in the G2 phase.[5]

-

S Phase Arrest: At higher concentrations, 10-aminocamptothecin can cause a significant accumulation of cells in the S phase, which is consistent with its mechanism of interfering directly with DNA replication.[6]

In Vitro Assessment of Biological Activity: Protocols and Methodologies

A robust in vitro assessment of 10-aminocamptothecin relies on a set of standardized assays. The following protocols are foundational for characterizing its anticancer activity.

General Cell Culture and Treatment

Rationale: Establishing and maintaining healthy, logarithmically growing cell cultures is paramount for reproducible results. The choice of cell line should be relevant to the cancer type under investigation.

-

Cell Seeding: Plate cancer cells in a suitable format (e.g., 96-well plates for viability, 6-well plates for flow cytometry) at a predetermined density that ensures they are in an exponential growth phase during the experiment. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.[21]

-

Compound Preparation: Prepare a concentrated stock solution of 10-aminocamptothecin in an appropriate solvent like dimethyl sulfoxide (DMSO).[22] Serially dilute the stock solution in complete culture medium to achieve the desired final concentrations.

-

Expertise Note: It is critical to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any solvent-induced effects.[22]

-

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of 10-aminocamptothecin or the vehicle control.

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours). The duration is a key variable, as the cytotoxicity of 10-aminocamptothecin is time-dependent.[6]

Protocol: Cell Viability Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of a cell population, which serves as an indicator of cell viability.[14][22] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan product.[14][22]

Methodology:

-

Perform cell seeding and treatment in a 96-well plate as described in 4.1.

-

After the incubation period, add 10-20 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[14]

-

Carefully remove the medium.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[14]

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.[14]

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol: Apoptosis Detection (Annexin V/PI Staining)

Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when fluorescently labeled (e.g., with FITC), can identify these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes, thus it stains late apoptotic and necrotic cells.[23]

Methodology:

-

Perform cell seeding and treatment in 6-well plates.

-

After incubation, harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells immediately using a flow cytometer.

-

Data Interpretation: Viable cells (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+).

-

Caption: Workflow for quantifying apoptosis via Annexin V/PI staining.

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)